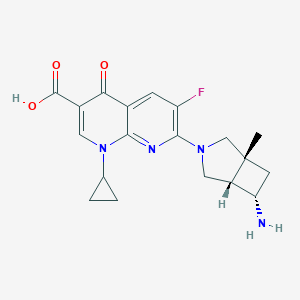

Ecenofloxacin

Vue d'ensemble

Description

L'écénoloxacine est un nouveau composé antibactérien de la famille des fluoroquinolones, doté d'une activité puissante contre les organismes Gram-positifs, Gram-négatifs et anaérobies . Il est connu pour ses propriétés antibactériennes à large spectre et est utilisé dans diverses applications scientifiques et médicales.

Méthodes De Préparation

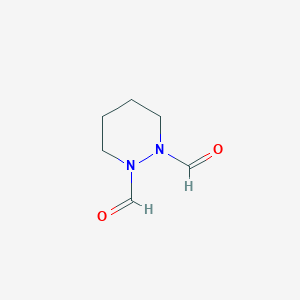

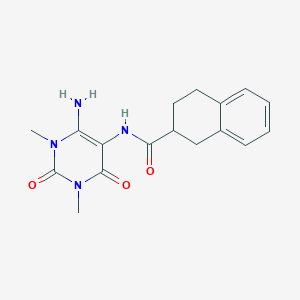

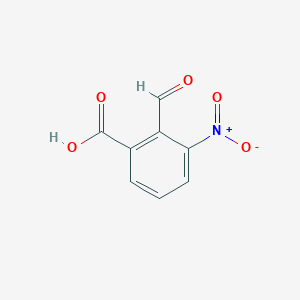

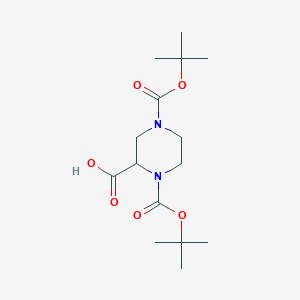

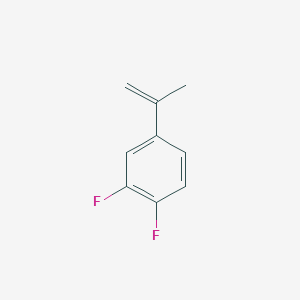

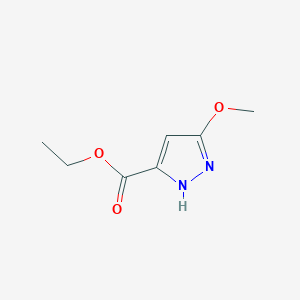

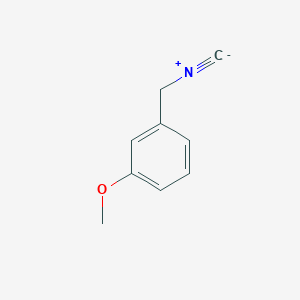

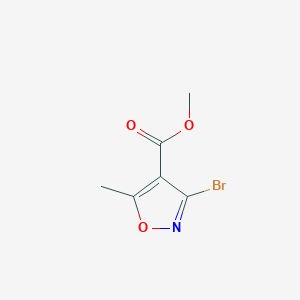

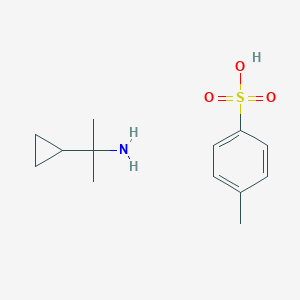

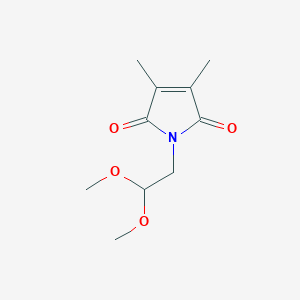

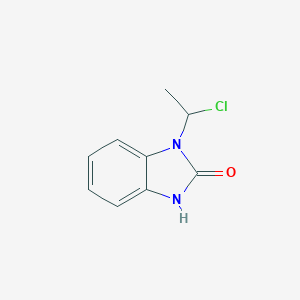

L'écénoloxacine peut être synthétisée par plusieurs méthodes étroitement liées . Une voie de synthèse courante implique l'acylation de la bêta-alanine avec du chlorure de tosyle et de l'hydroxyde de sodium dans l'eau pour produire le tosylate correspondant. Cet intermédiaire est ensuite estérifié avec du chlorure de thionyle et de l'éthanol pour donner l'ester éthylique. Le groupe amido de l'ester est alkylé avec du chlorure de 2-méthylallyle en utilisant de l'iodure de potassium, du carbonate de potassium et de l'iodure de tétrabutylammonium dans l'acétonitrile. La sulfonamide alkylée résultante est condensée avec de la pyrrolidine en utilisant du chlorure de thionyle dans le dichlorométhane pour former la pyrrolidine acylée. La cyclisation de cet intermédiaire avec de l'anhydride trifluorométhanesulfonique et de la collidine dans le dichlorométhane donne la cis-1-méthyl-3-(p-toluènesulfonyl)-3-azabicyclo[3.2.0]heptan-6-one racémique, qui est convertie en oxime correspondante avec de l'hydroxylamine dans la pyridine. La réduction de l'oxime avec du borohydrure de sodium et du chlorure de nickel fournit l'amine racémique, qui est ensuite résolue optiquement pour obtenir l'isomère pur. Le groupe tosyle est éliminé avec de l'acide bromhydrique concentré, et le produit final est obtenu en condensant l'amine avec l'acide 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphtyridine-3-carboxylique en utilisant du 1,8-diazabicyclo[5.4.0]undéc-7-ène et de l'acide chlorhydrique dans l'acétonitrile .

Analyse Des Réactions Chimiques

L'écénoloxacine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de thionyle, le borohydrure de sodium, le chlorure de nickel et l'anhydride trifluorométhanesulfonique. Les principaux produits formés à partir de ces réactions comprennent des intermédiaires tels que les tosylates, les esters, les sulfonamides et les amines .

Applications de la recherche scientifique

L'écénoloxacine a une large gamme d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . Il est utilisé comme agent antibactérien pour étudier les effets des fluoroquinolones sur la gyrase de l'ADN bactérien et la topoisomérase IV, qui sont des enzymes essentielles pour la réplication de l'ADN bactérien . En médecine, il est utilisé pour étudier le traitement des infections bactériennes, y compris celles causées par des bactéries Gram-positives et Gram-négatives . En outre, l'écénoloxacine est utilisée dans des applications industrielles pour développer de nouveaux agents antibactériens et pour étudier les mécanismes de résistance bactérienne .

Mécanisme d'action

L'écénoloxacine exerce ses effets antibactériens en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV . Ces enzymes sont essentielles pour le superenroulement et le déroulement de l'ADN bactérien, ce qui est nécessaire pour la réplication et la transcription de l'ADN. En inhibant ces enzymes, l'écénoloxacine empêche la réplication de l'ADN bactérien, ce qui conduit à la mort cellulaire .

Applications De Recherche Scientifique

Ecenofloxacin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is used as an antibacterial agent to study the effects of fluoroquinolones on bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . In medicine, it is used to investigate the treatment of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria . Additionally, this compound is used in industrial applications to develop new antibacterial agents and to study the mechanisms of bacterial resistance .

Mécanisme D'action

Ecenofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to cell death .

Comparaison Avec Des Composés Similaires

L'écénoloxacine est similaire aux autres antibiotiques fluoroquinolones tels que la ciprofloxacine, l'ofloxacine, la loméfloxacine et la sparfloxacine . Il possède des propriétés uniques qui le rendent plus efficace contre certaines souches bactériennes. Par exemple, l'écénoloxacine s'est avérée plus active contre les bactéries Gram-positives telles que Staphylococcus aureus et Streptococcus pneumoniae par rapport à la ciprofloxacine . Il a également une efficacité similaire ou meilleure contre les bactéries Gram-négatives telles qu'Escherichia coli et Klebsiella pneumoniae . Les caractéristiques structurales uniques de l'écénoloxacine contribuent à son activité antibactérienne à large spectre et à sa capacité à surmonter les mécanismes de résistance bactérienne .

Propriétés

IUPAC Name |

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVIWAUAXKEKKF-PJFSTRORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167356 | |

| Record name | Ecenofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162301-05-5 | |

| Record name | Ecenofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecenofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECENOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)

![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)